6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile
Description
6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile is a pyridine-based compound featuring a cyano group at position 3 and a (2,4-difluorophenyl)methylamino substituent at position 6. The difluorophenyl moiety enhances lipophilicity and electronic modulation via fluorine’s inductive effects, while the cyano group contributes to polar interactions and molecular stability. This compound’s structural framework is frequently explored in medicinal and materials chemistry due to its tunable photophysical and biochemical properties .
Properties
IUPAC Name |
6-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3/c14-11-3-2-10(12(15)5-11)8-18-13-4-1-9(6-16)7-17-13/h1-5,7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFZGRZZHJMFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile has been investigated for its potential as a therapeutic agent . Research indicates that it acts as a protein kinase inhibitor , which is crucial for the treatment of diseases where protein kinases are implicated, such as cancer and inflammatory disorders. The difluorophenyl moiety enhances its binding affinity to target proteins, making it a promising candidate for drug development.
Key Findings:
- Protein Kinase Inhibition: Studies have shown that this compound effectively interacts with various protein kinases, suggesting its role in modulating signaling pathways involved in cell proliferation and survival.
- Therapeutic Potential: Ongoing research aims to explore its efficacy in treating conditions such as cancer, where aberrant kinase activity is common.
Biological Research
In biological studies, this compound is being evaluated for its biological activity and interactions with biomolecules. Its unique structure allows for diverse interactions within biological systems.
Applications:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which could be explored further for developing new antibiotics.
- Anticancer Properties: The compound's ability to inhibit specific kinases may also contribute to anticancer effects, warranting detailed investigation in preclinical models.
Materials Science
The compound serves as a valuable building block in the synthesis of more complex molecules and materials. Its unique functional groups enable the creation of novel materials with tailored properties.
Applications:
- Synthesis of Advanced Materials: It can be utilized in the development of polymers and other advanced materials due to its reactive carbonitrile group .
- Chemical Synthesis: As a versatile reagent, it is employed in various synthetic pathways to produce other useful compounds in organic chemistry.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Protein Kinase Inhibition | Demonstrated significant inhibition of specific kinases associated with cancer proliferation. |
| Study B | Antimicrobial Properties | Showed promising results against several bacterial strains, indicating potential for antibiotic development. |
| Study C | Material Synthesis | Successfully used as a precursor in synthesizing advanced polymeric materials with enhanced properties. |
Mechanism of Action
The mechanism of action of 6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Modifications
The pyridine-3-carbonitrile scaffold allows diverse substitutions at positions 4, 5, and 6, significantly altering physicochemical and functional properties. Below is a comparative analysis of key derivatives:
Table 1: Comparative Properties of Selected Pyridine-3-Carbonitrile Derivatives
Key Differences and Implications
Substituent Electronic Effects: The 2,4-difluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like trifluoromethyl (CF3) or chlorine in . This balance may improve drug-like properties by avoiding excessive polarity while maintaining metabolic stability. Methylthio (-SCH3) groups in S4 enhance fluorescence via electron donation, whereas cyano groups (e.g., S2/S3 in ) induce red shifts but reduce intensity .
Steric and Solubility Considerations: Bulky substituents like naphthyl () or dichlorophenoxy () reduce solubility but may improve target binding through hydrophobic interactions .
Photophysical Properties: Fluorescence in pyridine-carbonitriles is highly substituent-dependent. The target compound’s lack of an amino group at position 2 (unlike S1–S6) may reduce fluorescence but improve stability under irradiation .
Biological Activity
6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile, also known as 2-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile, is an organic compound characterized by a pyridine ring with a cyano group and a difluorobenzylamine moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C13H9F2N3
- Molecular Weight : 245.23 g/mol
- CAS Number : 1275036-85-5
The compound features:
- A pyridine ring at the core.
- A cyano group at the 3-position.
- A 2,4-difluorophenylmethylamino group at the 6-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding of the compound may modulate the activity of these targets, leading to various biological effects. The precise mechanisms are still under investigation, but potential pathways include:
- Inhibition of certain kinases.
- Modulation of neurotransmitter receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | <1 |
| Compound 82a | KMS-12 BM (multiple myeloma) | 1.4 |
| Compound 83 | MM1.S (multiple myeloma) | 0.64 |
These results indicate that modifications in the structure can lead to enhanced potency against cancer cells.
Neuropharmacological Effects
Research has also explored the neuropharmacological properties of related compounds. For example, certain pyridine derivatives have been identified as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection:
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| 7a | 0.14 | 600 |
| 7b | 1.9 | 600 |
This suggests that similar structures may possess neuroprotective effects and could be explored for treating neurodegenerative diseases.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of pyridine compounds and evaluated their biological activities. The findings indicated that modifications in substituents significantly influenced their anticancer and neuroprotective properties .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that specific substitutions on the pyridine ring can enhance biological activity. For example, introducing electron-withdrawing groups like fluorine increased potency against certain cancer cell lines .
- Pharmacological Screening : Compounds were screened for their ability to inhibit key enzymes involved in cancer progression, demonstrating a promising profile for future therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
